
2-Bencilpiperidin-4-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Benzylpiperidin-4-one involves several methodologies. One approach includes the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols and aryl(pyridin-4-yl)methanones in the presence of Pd/C catalyst, demonstrating the importance of temperature, acidity, and substrate structure in selectivity (Ágai et al., 2004). Another method discusses the synthesis of N-benzylpiperidin-4-ones through a one-pot three-component protocol, highlighting efficient yields and potential for cholinesterase inhibition (Sukumarapillai et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-Benzylpiperidin-4-one derivatives has been elucidated through various spectroscopic methods, including IR, NMR, and X-ray crystallography. Studies reveal that these compounds prefer to exist in a chair conformation with equatorial orientation of bulky substituents, a conformation that is conserved in the solid state (Ponnuswamy et al., 2018).
Chemical Reactions and Properties
2-Benzylpiperidin-4-ones undergo various chemical reactions, contributing to their versatility in synthetic chemistry. For instance, acid-catalyzed reactions with 2-vinylaniline derivatives yield new classes of polycyclic indole derivatives, showcasing the reactivity of 2-Benzylpiperidin-4-ones under specific conditions (Walter et al., 1993).
Physical Properties Analysis
The physical properties of 2-Benzylpiperidin-4-one derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in synthesis and pharmaceutical formulation. Crystal structure and Hirshfeld surface analysis have provided insights into the intermolecular interactions and stability of these compounds (Gümüş et al., 2022).
Chemical Properties Analysis
The chemical properties of 2-Benzylpiperidin-4-one derivatives, including their reactivity, stability, and interaction with other chemical entities, are fundamental for their application in medicinal chemistry and other fields. For example, derivatives of 2-Benzylpiperidin-4-one have shown potential as cholinesterase inhibitors, indicating their relevance in the design of therapeutic agents (Sukumarapillai et al., 2016).
Aplicaciones Científicas De Investigación
Síntesis de derivados de piperidina
La 2-bencilpiperidin-4-ona se utiliza en la síntesis de varios derivados de piperidina . Las piperidinas se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos y desempeñan un papel importante en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides .
Aplicaciones farmacéuticas
Las aplicaciones farmacéuticas de las piperidinas sintéticas y naturales, incluida la this compound, son vastas . Se utilizan en el descubrimiento y la evaluación biológica de posibles fármacos .
Actividad inhibitoria de la colinesterasa
Se han sintetizado y evaluado algunos derivados de N-bencilpiperidina-4-ona por su potencial inhibición de la colinesterasa . Los derivados monosustituidos mostraron inhibiciones selectivas de la butirilcolinesterasa, mientras que los derivados no sustituidos y disustituidos mostraron inhibiciones selectivas de la acetilcolinesterasa .
Tratamiento de la enfermedad de Alzheimer
Se han estudiado los derivados de N-bencilpiperidina-4-ona por su potencial para tratar la enfermedad de Alzheimer . Han mostrado una buena inhibición de la colinesterasa y propiedades fotofísicas favorables .
Captación de radicales libres
Se han sintetizado derivados de this compound y se han cribado para determinar su capacidad de captar radicales libres
Mecanismo De Acción
Target of Action
The primary target of 2-Benzylpiperidin-4-one is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
2-Benzylpiperidin-4-one interacts with its target, the CCR5 receptor, via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the structure of 2-Benzylpiperidin-4-one . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 2-Benzylpiperidin-4-one with the CCR5 receptor affects the process of HIV-1 entry . By blocking the CCR5 receptor, 2-Benzylpiperidin-4-one prevents the entry of HIV-1 into cells . This action is particularly effective against R5-tropic HIV-1 strains .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of lipophilic groups .
Result of Action
The blockade of the CCR5 receptor by 2-Benzylpiperidin-4-one results in the prevention of HIV-1 entry into cells . , making 2-Benzylpiperidin-4-one a potential treatment for HIV-1 infections.
Safety and Hazards
Propiedades
IUPAC Name |
2-benzylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXGSIZEPYWAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595318 | |
| Record name | 2-Benzylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193469-44-2 | |
| Record name | 2-Benzylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B63520.png)
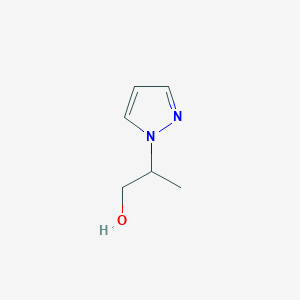
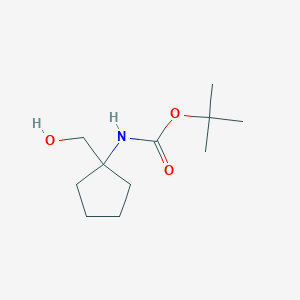
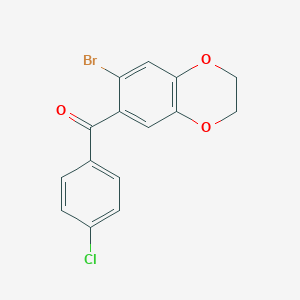
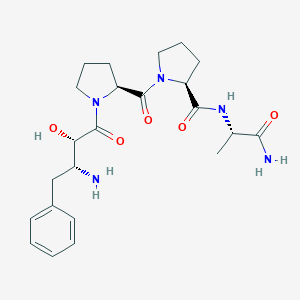
![(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde](/img/structure/B63529.png)

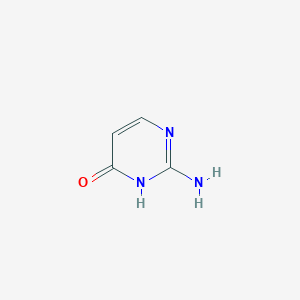
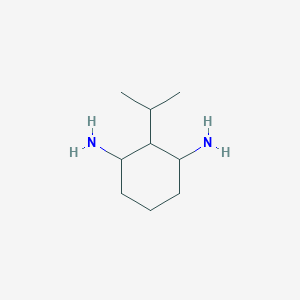
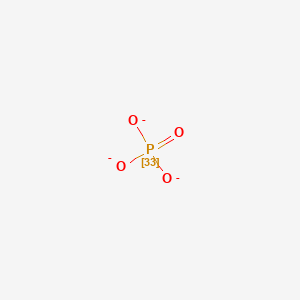


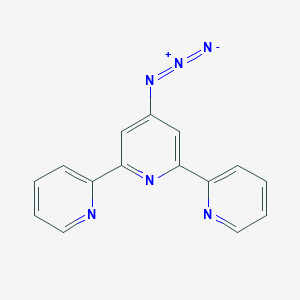
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)